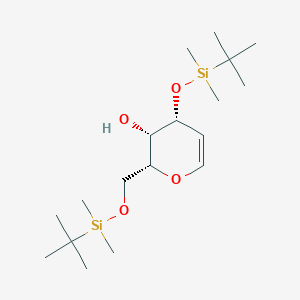
3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a silylated derivative of D-galactal, which is a rare sugar molecule found in nature.
Wirkmechanismus
The mechanism of action of 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal is not well understood. However, studies have shown that this compound can act as a glycosyl donor in glycosylation reactions. This means that it can transfer a sugar molecule to an acceptor molecule, forming a glycosidic bond.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are not well studied. However, studies have shown that this compound can be used to synthesize complex carbohydrates, which have various biological functions. For example, complex carbohydrates play a critical role in cell-cell interactions, immune response, and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal in lab experiments is its ability to act as a glycosyl donor in glycosylation reactions. This makes it a valuable building block in the synthesis of complex carbohydrates. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several future directions for the use of 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal in scientific research. One potential direction is in the development of new vaccines and therapeutics. This compound can be used in the synthesis of glycopeptides, which have shown promise in the treatment of cancer and infectious diseases. Another potential direction is in the development of new materials. Complex carbohydrates have unique physical and chemical properties that make them useful in the development of new materials for various applications.
Conclusion:
In conclusion, this compound is a silylated derivative of D-galactal that has potential applications in various scientific research fields. This compound can be used as a building block in the synthesis of complex carbohydrates, glycopeptides, and other materials. Although the mechanism of action and biochemical and physiological effects of this compound are not well understood, it has shown promise in various scientific research applications. Future research in this area may lead to the development of new vaccines, therapeutics, and materials.
Synthesemethoden
The synthesis of 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal involves the reaction of D-galactal with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and yields the silylated derivative of D-galactal. This compound is then purified by column chromatography to obtain a pure form.
Wissenschaftliche Forschungsanwendungen
3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal has been used in various scientific research applications. One of the primary applications of this compound is in the synthesis of complex carbohydrates. It has been used as a building block in the synthesis of oligosaccharides and glycosides. This compound has also been used in the synthesis of glycopeptides, which are important in the development of vaccines and therapeutics.
Eigenschaften
CAS-Nummer |
111902-03-5 |
|---|---|
Molekularformel |
C18H38O4Si2 |
Molekulargewicht |
374.7 g/mol |
IUPAC-Name |
(2R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C18H38O4Si2/c1-17(2,3)23(7,8)21-13-15-16(19)14(11-12-20-15)22-24(9,10)18(4,5)6/h11-12,14-16,19H,13H2,1-10H3/t14-,15-,16-/m1/s1 |
InChI-Schlüssel |
JVPOCCACFOBDEV-BZUAXINKSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O |
SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O |
Synonyme |
3 6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



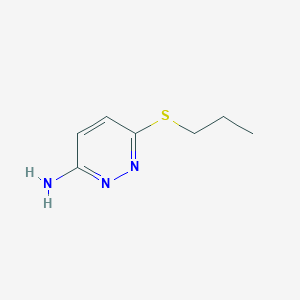


![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)


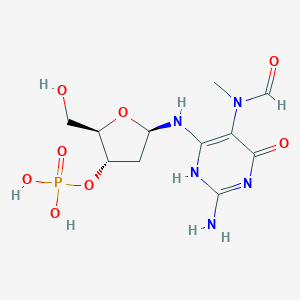
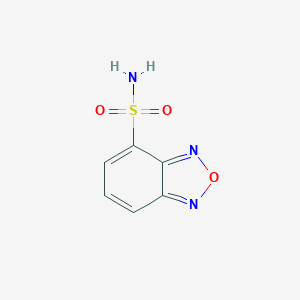
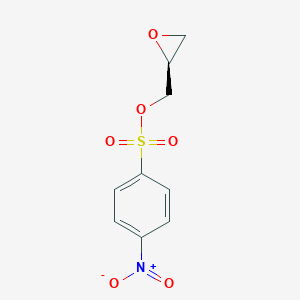
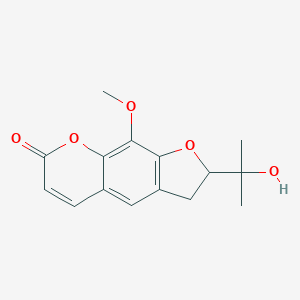
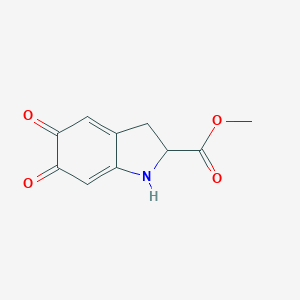
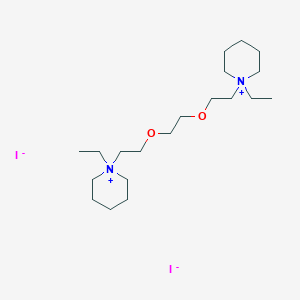
![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)
![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)